

Toxicological Profile of Tolfenpyrad in Mammals: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

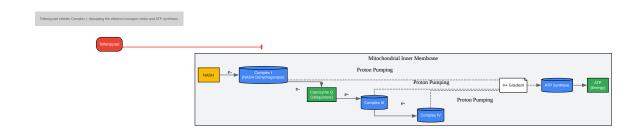
Introduction

Tolfenpyrad is a broad-spectrum insecticide belonging to the pyrazole chemical class.[1][2] Its chemical name, according to IUPAC, is 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide.[1] **Tolfenpyrad** is utilized against a variety of insect pests at all life stages—egg, larva, nymph, and adult—on numerous crops.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain, classifying it as a Mitochondrial Electron Transport Inhibitor (METI).[1][2]

Mechanism of Action

The primary target of **Tolfenpyrad** is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory electron transport chain.[1][2][3] By inhibiting this critical enzyme complex, **Tolfenpyrad** disrupts the transfer of electrons from NADH to ubiquinone. This blockage halts the oxidative phosphorylation process, leading to a significant reduction in ATP synthesis and ultimately causing cellular energy depletion and death.[4] This mechanism is effective against pests that have developed resistance to other insecticide classes like carbamates and organophosphates.[3]





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Tolfenpyrad inhibits Complex I, disrupting the electron transport chain and ATP synthesis.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats provide the primary basis for understanding the toxicokinetics of **Tolfenpyrad** in mammals.[1]

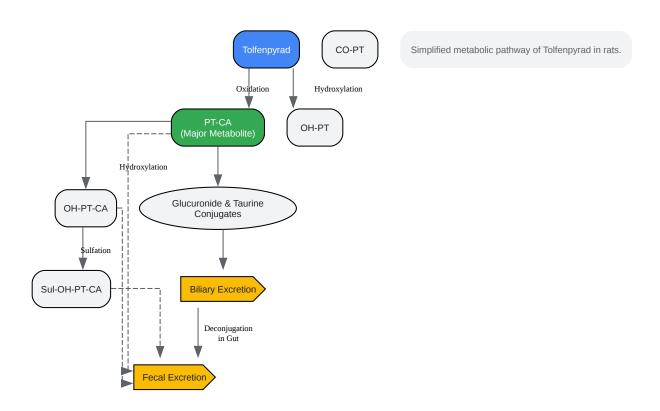
- Absorption: Tolfenpyrad is rapidly absorbed following oral administration.[1] Maximum plasma concentrations (Tmax) are reached between 2 to 12 hours, depending on the dose.
 [5] It is estimated that at least 58% of an orally administered dose is absorbed.[1][5]
- Distribution: The compound is widely distributed throughout the body, with the highest concentrations found in the liver, kidneys, brown fat, and bone marrow.[1][5][6] Despite its



wide distribution, **Tolfenpyrad** shows a low potential for accumulation, and tissue concentrations decline rapidly.[1][5]

- Metabolism: **Tolfenpyrad** undergoes extensive metabolism, primarily in the liver.[1] The parent compound is rarely detected in tissues; instead, the major circulating component is the metabolite PT-CA.[1][7] The primary metabolic pathways include oxidation of the methyl group on the tolyloxy ring and the ethyl group on the pyrazole ring, cleavage of the benzylamine moiety, and subsequent conjugation.[1][7]
- Excretion: The primary route of excretion is via the feces (88-93%), with a minor contribution from urine (2-3%).[1][7] A significant portion of the dose (50-70%) is excreted into the bile, mainly as conjugated metabolites.[1][5] These conjugates are subsequently deconjugated by gut microflora and excreted in the feces.[1]

Metabolic Pathway of Tolfenpyrad in Rats





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Simplified metabolic pathway of **Tolfenpyrad** in rats.

Table 1: Summary of Toxicokinetic Parameters in Rats

Parameter	Value	Reference(s)
Oral Absorption	≥ 58%	[1][5]
Tmax (Plasma)	2-8 hours (1 mg/kg bw); 4-12 hours (20 mg/kg bw)	[5]
Plasma Half-life	11-28 hours	[5]
Primary Excretion Route	Feces (88-93% within 7 days)	[1][7]
Urinary Excretion	2-3% within 7 days	[1][7]
Biliary Excretion	51-70% within 48 hours	[5]
Potential for Accumulation	Low	[1][5]

Acute Toxicity

Tolfenpyrad exhibits moderate toxicity following acute oral exposure. It is not a skin irritant and is only slightly irritating to the eyes.[5]

Experimental Protocol: Acute Oral Toxicity (Guideline OECD 401)

The acute oral toxicity is typically determined in rodents (e.g., F344 rats).[1] Animals are fasted prior to dosing. **Tolfenpyrad**, suspended in a vehicle like aqueous carboxymethyl cellulose or olive oil, is administered once by oral gavage to several dose groups (e.g., 5 animals per sex per group).[1][8] A control group receives the vehicle alone. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[8] A full necropsy is performed on all animals at the end of the study. The LD50 (the dose estimated to be lethal to 50% of the test animals) is then calculated.[1]

Table 2: Acute Toxicity of Tolfenpyrad



Study Type	Species	Route	Vehicle	LD50 / LC50	Reference(s
Oral LD50	Rat	Oral	Olive Oil	75 mg/kg bw (females)	[7]
Oral LD50	Rat	Oral	Aq. CMC	≥113 mg/kg bw	[5]
Dermal LD50	Rat	Dermal	-	>2000 mg/kg bw	[5][7]
Inhalation LC50	Rat	Inhalation	-	1.50 - 2.21 mg/L (4 hr)	[5][7]
Skin Irritation	Rabbit	Dermal	-	Not an irritant	[5]
Eye Irritation	Rabbit	Ocular	-	Slightly irritating	[5]
Skin Sensitization	Guinea Pig	Dermal	-	Not a sensitizer	[5]

Repeated-Dose Toxicity (Subchronic and Chronic)

The most consistent finding across multiple species (rat, mouse, dog) and study durations is a decrease in body weight and/or body weight gain, often accompanied by reduced food consumption.[9] Other target organs identified in longer-term studies include the liver, kidneys, and mesenteric lymph nodes.[1][9]

Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study (Guideline OECD 452)

Groups of rats (e.g., 50-60 per sex per dose group) are administered **Tolfenpyrad** in their diet for 24 months.[1] Dose levels are typically set based on shorter-term studies to establish a maximum tolerated dose (MTD), a low dose, and an intermediate dose. A concurrent control group receives the basal diet. Throughout the study, animals are observed daily for clinical signs. Body weight and food consumption are measured weekly, then bi-weekly or monthly.[1] Blood and urine samples are collected at interim periods (e.g., 3, 6, 12, 18 months) and at



termination for hematology and clinical chemistry analysis.[1] A complete necropsy is performed on all animals, and a comprehensive list of tissues is examined microscopically by a pathologist to identify non-neoplastic and neoplastic lesions.[1]

Table 3: Summary of Repeated-Dose Oral Toxicity Studies



Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day) & Key Effects	Reference(s)
Rat	13-Week	0.906 (males) / 1.01 (females)	4.78 (males) / 5.17 (females): Decreased body weight gain; liver & kidney effects.	[1][7]
Rat	2-Year	0.56	1.5: Reduced feed intake, increased severity of liver foci, sinus histiocytosis of lymph nodes, and kidney tubule hypertrophy.	[1][10]
Mouse	78-Week	2.2	20.8: Decreased body weight gain and feed consumption; changes in organ weights.	[1][5]
Dog	13-Week	1	5: Vomiting, soft/mucoid feces.	[1][5]
Dog	1-Year	1	5: Vomiting, soft/mucoid feces.	[1][5]

Genotoxicity

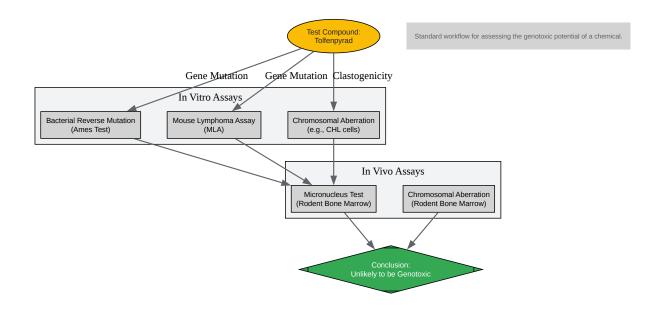


Tolfenpyrad has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that **Tolfenpyrad** is unlikely to be genotoxic.[1][5]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (Guideline OECD 474)

The assay assesses the ability of a test substance to induce chromosomal damage or damage to the mitotic apparatus. Typically, mice or rats are treated with **Tolfenpyrad**, usually via oral gavage or intraperitoneal injection, at multiple dose levels, including one that induces some systemic toxicity. A positive control (e.g., a known clastogen) and a vehicle control are also included. Bone marrow is collected from the animals at appropriate time intervals after dosing (e.g., 24 and 48 hours). The bone marrow cells are processed and stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature). At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow cytotoxicity. A significant increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.





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Standard workflow for assessing the genotoxic potential of a chemical.

Table 4: Summary of Genotoxicity Assays for Tolfenpyrad



Assay Type	Test System	Metabolic Activation	Result	Reference(s)
In Vitro				
Bacterial Reverse Mutation	S. typhimurium, E. coli	With & Without	Negative	[1]
Mammalian Cell Gene Mutation	Mouse Lymphoma L5178Y cells	With & Without	Negative	[1]
Chromosomal Aberration	Chinese Hamster Lung (CHL) cells	With & Without	Negative (some polyploidy noted)	[1]
In Vivo				
Chromosomal Aberration	Rat bone marrow	N/A	Negative	[1]
Micronucleus Test	Mouse bone marrow	N/A	Negative	[9]

Carcinogenicity

Based on the absence of treatment-related tumor increases in long-term studies in two rodent species, **Tolfenpyrad** is classified as "not likely to be carcinogenic to humans."[5][9][11]

Table 5: Summary of Carcinogenicity Studies



Species	Strain	Duration	Dosing	Highest Dose Tested	Outcome	Referenc e(s)
Rat	F344/DuCrj	2 Years	Dietary	80 ppm (~3.1 mg/kg/day)	No evidence of carcinogeni city	[1][10]
Mouse	Crl:CD- 1(ICR)	78 Weeks	Dietary	500/400/30 0 ppm (~60.9 mg/kg/day)	No evidence of carcinogeni city	[1][5]

Reproductive and Developmental Toxicity

Tolfenpyrad is not considered a teratogen in rats or rabbits.[5] Developmental effects, such as reduced fetal weight, and reproductive effects, like a reduced number of live offspring, were generally observed at dose levels that also produced maternal toxicity (e.g., decreased body weight gain).[5][6][11] Some studies have noted quantitative susceptibility, where fetal effects occurred at doses below those causing significant maternal toxicity.[6][11]

Experimental Protocol: Two-Generation Reproduction Study (Guideline OECD 416)

This study evaluates effects on male and female reproductive performance and on the offspring. Groups of young adult male and female rats (F0 generation, e.g., 30/sex/group) are administered **Tolfenpyrad**, typically via the diet, prior to mating, during mating, gestation, and lactation.[1] After weaning, selected F1 offspring are raised to adulthood and mated to produce an F2 generation while continuing on the same treated diet.[1] Endpoints evaluated include parental body weight, food consumption, clinical signs, estrous cycles, mating, fertility, gestation length, parturition, and lactation. For offspring, viability, sex ratio, body weight, and developmental landmarks are assessed.[11] Gross and microscopic pathology is performed on parental animals and selected weanlings.[1]





Table 6: Summary of Reproductive and Developmental

Toxicity Studies

<u>Toxicity Studies</u>					
Study Type	Species	NOAEL (mg/kg bw/day) & Key Effects		Reference(s)	
Parental Toxicity	Rat (2-Gen)	1.5	3: Moribundity, decreased body weight gain and feed consumption.	[5]	
Reproductive Toxicity	Rat (2-Gen)	1.5	3: Reduced number of live offspring, dystocia, prolonged gestation.	[1][5]	
Maternal Toxicity	Rat (Dev)	1	3: Reduced body weight gain and feed consumption.	[5]	
Embryo/Fetal Toxicity	Rat (Dev)	3	4.5: Decreased fetal weight, increased skeletal variations.	[5]	
Maternal Toxicity	Rabbit (Dev)	1	3: Mortality.	[5]	
Embryo/Fetal Toxicity	Rabbit (Dev)	6 (HDT)	>6: No effects observed at the highest dose tested.	[5]	

Neurotoxicity



The available evidence indicates that **Tolfenpyrad** is not neurotoxic.[5][6] While clinical signs such as ataxia and hypoactivity have been observed in some studies, these occurred at high, near-lethal doses and were considered agonal (related to the process of dying) rather than indicative of specific neurotoxicity.[6] Guideline acute and subchronic neurotoxicity studies in rats revealed no clinical, functional, or histological signs of neurotoxicity.[5][6]

Table 7: Summary of Neurotoxicity Studies in Rats

Study Type	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day) & Key Effects	Reference(s)
Acute Neurotoxicity	40 (females), 60 (males, HDT)	10 (females, LDT): Reduced body weight and feed consumption. No direct neurotoxic effects.	[5]
90-Day Neurotoxicity	3.2 (females)	6.0: Reduced body weight gain and feed consumption. No direct neurotoxic effects.	[5]

Toxicity of Metabolites

The primary metabolites of **Tolfenpyrad**, PT-CA and OH-PT, have been assessed for toxicity. In acute oral toxicity studies, they showed a similar toxicity profile to the parent compound.[1] However, in a 4-week dietary study in rats, both metabolites were found to be less toxic than **Tolfenpyrad**.[5] Regulatory bodies have concluded that the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) for **Tolfenpyrad** are also protective for exposure to these metabolites.[1][5]

Human Health Risk Assessment

Regulatory agencies establish health-based guidance values to protect human populations from potential adverse effects of pesticide residues in food and water.



- Acceptable Daily Intake (ADI): The ADI is an estimate of the amount of a substance that can
 be ingested daily over a lifetime without an appreciable health risk. The ADI for Tolfenpyrad
 is 0.006 mg/kg bw/day.[1] This is based on the NOAEL of 0.56 mg/kg bw/day from the 2-year
 rat study, with a 100-fold safety factor applied.[1][10]
- Acute Reference Dose (ARfD): The ARfD is an estimate of the amount of a substance that
 can be ingested over a short period of time (e.g., 24 hours) without an appreciable health
 risk. The ARfD for Tolfenpyrad is 0.01 mg/kg bw/day.[1] This is based on the NOAEL of 1
 mg/kg bw/day from developmental toxicity studies in rats and repeated-dose studies in dogs,
 with a 100-fold safety factor applied.[1][10]

Table 8: Human Health Reference Values for Tolfenpyrad

Value	Concentration (mg/kg bw/day)	Basis of Derivation (Critical Study & Endpoint)	Safety Factor	Reference(s)
ADI	0.006	2-Year Rat Study: NOAEL of 0.56 mg/kg/day based on reduced feed intake and effects on liver, kidney, and lymph nodes.	100	[1][10]
ARfD	0.01	Rat Developmental & Dog Studies: NOAEL of 1 mg/kg/day based on reduced body weight/feed intake (rat) and vomiting/soft stool (dog).	100	[1][10]



Conclusion

The toxicological profile of **Tolfenpyrad** in mammals is well-characterized. Its primary mechanism of action is the inhibition of mitochondrial Complex I. The compound is rapidly absorbed and extensively metabolized, with excretion occurring mainly through the feces. The most consistent toxicological finding in repeated-dose studies across species is a reduction in body weight and food consumption. **Tolfenpyrad** is not genotoxic, carcinogenic, or teratogenic, and it does not exhibit specific neurotoxicity. Developmental and reproductive effects are observed at doses that typically cause parental toxicity. The established ADI and ARfD are considered protective for all potential human health risks from dietary exposure.

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